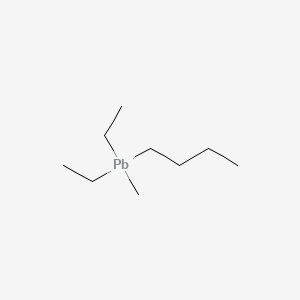
Butyldiethylmethylplumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyldiethylmethylplumbane is an organolead compound with the molecular formula C₉H₂₂Pb It is a derivative of plumbane, where the lead atom is bonded to butyl, diethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyldiethylmethylplumbane typically involves the reaction of lead(II) acetate with butyl, diethyl, and methyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagents and to ensure the selective formation of the desired organolead compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. Additionally, safety measures must be in place to handle the toxic nature of lead compounds.
Chemical Reactions Analysis
Types of Reactions
Butyldiethylmethylplumbane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state lead compounds.
Substitution: The butyl, diethyl, or methyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Lead oxides and other lead-containing compounds.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different organic groups.
Scientific Research Applications
Butyldiethylmethylplumbane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organolead compounds.
Biology: Studied for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for its interactions with biological molecules.
Industry: Potential use in the development of lead-based materials and catalysts.
Mechanism of Action
The mechanism by which butyldiethylmethylplumbane exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and toxicity.
Comparison with Similar Compounds
Similar Compounds
Tetraethyllead: Another organolead compound used as an anti-knock agent in gasoline.
Trimethyllead chloride: Used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
Butyldiethylmethylplumbane is unique due to its specific combination of butyl, diethyl, and methyl groups bonded to the lead atom. This unique structure imparts distinct chemical properties and reactivity compared to other organolead compounds.
Properties
CAS No. |
65122-13-6 |
|---|---|
Molecular Formula |
C9H22Pb |
Molecular Weight |
337 g/mol |
IUPAC Name |
butyl-diethyl-methylplumbane |
InChI |
InChI=1S/C4H9.2C2H5.CH3.Pb/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H2,2H3;1H3; |
InChI Key |
JXFNFRYAEPSEGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Pb](C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)

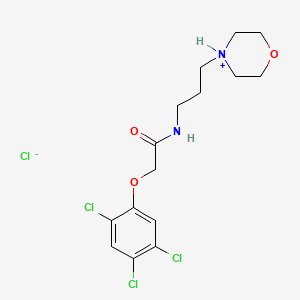
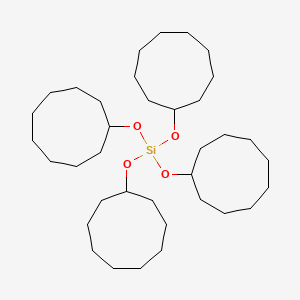
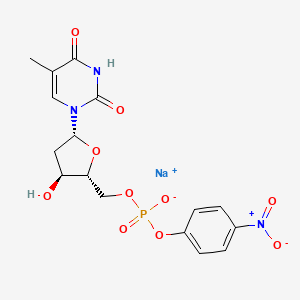
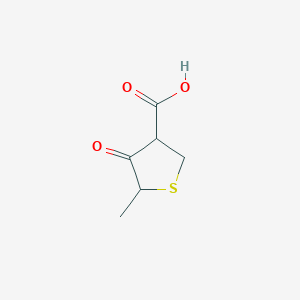

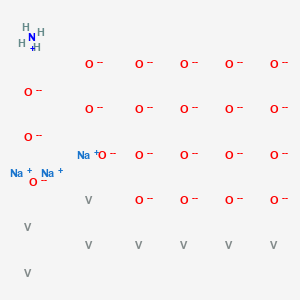
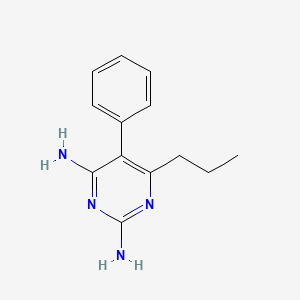
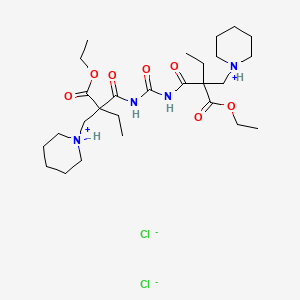

![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)

